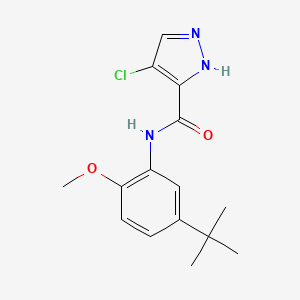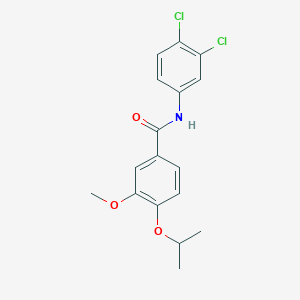
5-(1,3-benzodioxol-5-ylmethylene)-3-ethyl-1,3-thiazolidine-2,4-dione
Overview
Description
5-(1,3-benzodioxol-5-ylmethylene)-3-ethyl-1,3-thiazolidine-2,4-dione is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is commonly referred to as BMED or BMED-126, and it belongs to the family of thiazolidinedione derivatives.
Mechanism of Action
The mechanism of action of BMED is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and the inhibition of histone deacetylase (HDAC). PPARγ is a nuclear receptor that regulates glucose and lipid metabolism, while HDAC is an enzyme that plays a role in gene expression and protein function.
Biochemical and Physiological Effects:
BMED has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, BMED has been shown to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In diabetic animals, BMED has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease oxidative stress. In neurodegenerative disease models, BMED has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
BMED has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, it also has some limitations, such as its low water solubility and the need for organic solvents for its preparation.
Future Directions
There are several future directions for research on BMED. One direction is to further investigate its therapeutic potential in cancer, diabetes, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could lead to improved therapeutic applications of BMED.
Scientific Research Applications
BMED has been studied for its potential therapeutic applications in various fields of medicine, including cancer, diabetes, and neurodegenerative diseases. In cancer research, BMED has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In diabetes research, BMED has been studied for its ability to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disease research, BMED has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-2-14-12(15)11(19-13(14)16)6-8-3-4-9-10(5-8)18-7-17-9/h3-6H,2,7H2,1H3/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOYDUOWSLKGSJ-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



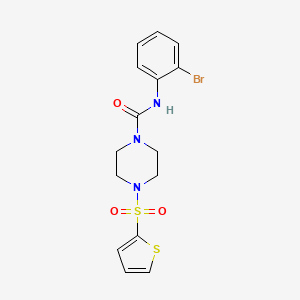
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4760033.png)
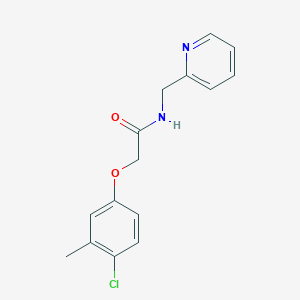
![2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4760048.png)

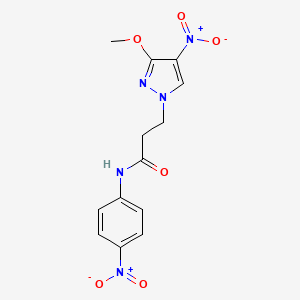
![4,5-dimethoxy-2-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4760069.png)
![1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4760072.png)
![2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4760077.png)
![5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4760086.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-phenylurea](/img/structure/B4760087.png)
